molecular formula C5H11NO2 B555776 D-Isovaline CAS No. 3059-97-0

D-Isovaline

Cat. No.: B555776
CAS No.: 3059-97-0
M. Wt: 117.15 g/mol
InChI Key: GCHPUFAZSONQIV-UHFFFAOYSA-N
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Description

D-Isovaline is a non-proteinogenic amino acid, which means it is not incorporated into proteins during biosynthesis. It is an isomer of the common amino acid valine, with the position of one methyl group shifted slightly. This compound was initially identified in the Murchison carbonaceous meteorite, suggesting an extraterrestrial origin.

Safety and Hazards

D-Isovaline should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on D-Isovaline is ongoing, particularly in the context of uncovering the chiral bias of meteoritic isovaline through asymmetric photochemistry . This research could provide insights into the origins of biological homochirality .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Isovaline can be synthesized through several methods. One efficient approach involves the use of D-amino acid dehydrogenase, which catalyzes the NADPH-dependent enantioselective amination of 2-oxo acids to produce the corresponding D-amino acids. This method has been shown to yield high optical purity and excellent yields . Another method involves the diazotization of amino acids using sodium nitrite with sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis due to its high specificity and efficiency. The use of thermostable enzymes such as D-amino acid dehydrogenase and glucose dehydrogenase for NADPH regeneration has been reported to be highly effective .

Comparison with Similar Compounds

D-Isovaline is structurally similar to the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA). unlike these neurotransmitters, this compound does not cross the blood-brain barrier and thus does not produce central nervous system effects . Similar compounds include:

This compound’s unique properties, such as its peripheral action and lack of central nervous system effects, make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUFAZSONQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974906
Record name Isovaline
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URL https://comptox.epa.gov/dashboard/DTXSID70974906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-39-1, 465-58-7, 595-40-4
Record name DL-Isovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dl)-2-amino-2-methyl-butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Isovaline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovaline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019
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Record name Isovaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of D-Isovaline in the context of extraterrestrial life?

A1: this compound plays a crucial role in the search for extraterrestrial life. Its presence in meteorites, along with other non-proteinogenic amino acids, is of significant interest to scientists. [] Determining the enantiomeric ratio (D/L) of amino acids like isovaline in meteorites can provide insights into the origins of life and potential prebiotic chemistry in space. [] Researchers are developing highly sensitive techniques, such as those involving antibody-based assays, to accurately measure these ratios. []

Q2: How does this compound differ from its enantiomer, L-Isovaline?

A2: this compound and L-Isovaline are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same molecular formula and weight but exhibit different optical activity due to their distinct spatial arrangements of atoms. While L-Isovaline is rarely found in nature, this compound is even less common and is often found in conjunction with α-aminoisobutyric acid in peptaibols. []

Q3: What are peptaibols, and how is this compound incorporated into their structure?

A3: Peptaibols are a class of biologically active peptides produced by fungi. [] They are characterized by their relatively short length, high content of non-proteinogenic amino acids (like α-aminoisobutyric acid and this compound), and a tendency to form helical structures. [, ] The incorporation of this compound into peptaibols likely occurs during their non-ribosomal synthesis, where specific enzymes select and incorporate these unique amino acids. [] Interestingly, the fungus Emericellopsis salmosynnemata produces the peptaibol zervamicin IIB, incorporating this compound, when cultured with DL-Isovaline. [] This suggests a degree of flexibility in the fungal biosynthetic machinery for peptaibols. []

Q4: What are the potential applications of antibodies specifically designed to recognize this compound?

A4: Developing antibodies that can differentiate between D- and L-Isovaline is crucial for analyzing the enantiomeric ratios in extraterrestrial samples. [] These antibodies can be used in sensitive analytical techniques, such as competitive ELISA, to quantify even minute amounts of this compound. [] This is particularly important because the presence and relative abundance of specific enantiomers can provide clues about the origin and evolution of organic molecules in space.

Q5: Can this compound be metabolized, and if so, how?

A5: Research suggests that this compound might be metabolized via a pathway involving transamination, similar to its structural analog, α-aminoisobutyric acid (AIB). [, ] Studies on the fungus Emericellopsis salmosynnemata have shown that exogenous this compound, when supplied with a labeled nitrogen isotope (15N), can be partially catabolized. [] The labeled nitrogen was subsequently found incorporated into other amino acids, including AIB and proteinogenic amino acids, within the organism. [] This finding suggests a potential link between the metabolism of this compound and AIB, possibly mediated by an enzyme like 2,2-dimethylglycine decarboxylase. []

Q6: What makes this compound interesting from a structure-activity relationship (SAR) perspective in peptaibols?

A6: this compound's presence in peptaibols like zervamicin influences their biological activity. [] Although the exact relationship between this compound's position and the overall activity of the peptaibol is complex, studies suggest that it contributes to their membrane-modifying properties. [] Further research into the SAR of this compound within different peptaibol structures could provide valuable insights into designing novel peptides with enhanced or tailored biological activities.

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